2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-substituted triazole derivatives.
Scientific Research Applications
(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. For example, it can inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, resulting in its antimicrobial effects .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
3-Amino-1,2,4-triazole: A closely related compound used in similar applications.
1,2,3-Triazole: Another isomer of triazole with distinct properties and applications.
Uniqueness: (3-Amino-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H2,5,7)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEPQGXFDUUWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280247 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-57-1 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869941-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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